Product packaging for Ethylene glycol mono-sec-butyl ether(Cat. No.:CAS No. 7795-91-7)

Ethylene glycol mono-sec-butyl ether

Cat. No.: B1583713
CAS No.: 7795-91-7
M. Wt: 118.17 g/mol
InChI Key: HUWFDQSAXOIUNP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry into EGBE

The academic and industrial interest in glycol ethers dates back to the early 20th century. The term "Cellosolve" was trademarked in the United States in 1924 by the Carbide & Carbon Chemicals Corporation for use as solvents for gums and resins. wikipedia.org This was followed by the introduction of "Butyl Cellosolve" (ethylene glycol monobutyl ether) in 1928. wikipedia.org The use of glycol ethers has evolved significantly over the past three decades, with a notable trend of replacing low molecular weight E-series (ethylene-based) with P-series (propylene-based) glycol ethers where feasible. nih.gov

The synthesis of glycol ethers is primarily achieved through the reaction of ethylene (B1197577) oxide with an alcohol in the presence of a catalyst. researchgate.net Patents describe methods for producing glycol ethers by reacting an olefin oxide with an alkanol over a clay catalyst. epo.org While these historical developments laid the groundwork for the production and application of the broader class of butyl glycol ethers, specific academic literature detailing the distinct history and evolution of inquiry into the sec-butyl isomer is scarce.

Contemporary Significance of EGBE in Chemical Research

Glycol ethers are recognized for their valuable properties, including their utility as solvents in a wide array of products such as pharmaceuticals, micro-electronics, domestic cleaners, personal care items, and printing materials. glycol-ethers.eu They are known for their excellent solvency, chemical stability, and compatibility with water and various organic solvents. sigmaaldrich.cn The contemporary significance of glycol ethers is underscored by their widespread use in paints, coatings, cleaning products, and as chemical intermediates. v-mr.bizalliancechemical.com

As part of the E-series of glycol ethers, ethylene glycol mono-sec-butyl ether shares the foundational chemical structure that makes this class of compounds significant in modern chemical formulations. v-mr.bizwaminchemical.com The dual functionality of an ether and an alcohol group within the same molecule gives glycol ethers their unique solvency characteristics. sigmaaldrich.cn While research has been more focused on other isomers, the sec-butyl variant holds a place within this important class of chemical compounds.

Overview of Major Research Domains for EGBE

The research domains for glycol ethers are extensive, primarily revolving around their application as solvents. A significant portion of glycol ether research is dedicated to their use in paints and surface coatings, where they act as coalescing agents and viscosity modifiers. v-mr.biz Another major area of study is their application in industrial and household cleaning products due to their high solvency power. v-mr.biz

Further research domains for the broader class of glycol ethers include:

Printing Inks: Improving drying times and ensuring uniform pigment dispersion. v-mr.biz

Pharmaceuticals: Acting as excipients or solvents for active ingredients. v-mr.biz

Cosmetics and Personal Care: Used as solvents and emollients in products like lotions and hair care formulations. v-mr.biz

Electronics Industry: Utilized for cleaning and degreasing in the manufacturing of electronic components. v-mr.biz

Given its structural similarity to more extensively studied glycol ethers, it can be inferred that the research domains for this compound would fall within these same general areas, though on a smaller scale.

Nomenclature and Structural Considerations in Glycol Ethers Research

The nomenclature and structure of glycol ethers are key to understanding their properties and applications. The IUPAC name for this compound is 2-(1-methylpropoxy)ethanol. guidechem.com Its chemical formula is C6H14O2. guidechem.com

Glycol ethers are classified into two main groups: the E-series, derived from ethylene oxide, and the P-series, derived from propylene (B89431) oxide. wikipedia.org this compound belongs to the E-series. waminchemical.com

The structural distinction of "sec-butyl" is crucial. In a sec-butyl group, the carbon atom that is attached to the rest of the molecule is also bonded to two other carbon atoms. This is in contrast to the n-butyl isomer, where the attachment is to a primary carbon atom. The molecular formula C6H14O2 can represent several structural isomers, each with unique physical and chemical properties. youtube.comdocbrown.infoyoutube.com The specific arrangement of the sec-butyl group influences properties such as boiling point, density, and solvency characteristics.

Below is a table of the physicochemical properties of this compound:

PropertyValue
CAS Number 7795-91-7 guidechem.com
Molecular Formula C6H14O2 guidechem.com
Molecular Weight 118.176 g/mol guidechem.com
Boiling Point 157.8°C at 760 mmHg guidechem.com
Density 0.896 g/cm³ guidechem.com
Flash Point 50.2°C guidechem.com
Refractive Index 1.416 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B1583713 Ethylene glycol mono-sec-butyl ether CAS No. 7795-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(2)8-5-4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWFDQSAXOIUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999144
Record name 2-[(Butan-2-yl)oxy]ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7795-91-7
Record name 2-(1-Methylpropoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7795-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-sec-butoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Butan-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Toxicokinetics and Biotransformation of Ethylene Glycol Monobutyl Ether Egbe

Absorption Dynamics and Routes of Systemic Uptake

Ethylene (B1197577) glycol mono-sec-butyl ether can enter the systemic circulation through multiple routes, including inhalation, dermal contact, and ingestion. The efficiency of absorption varies depending on the route of exposure and the physicochemical properties of the compound.

Inhalation Absorption Mechanisms and Efficiency

The inhalation of ethylene glycol mono-sec-butyl ether vapors is a significant route of exposure, particularly in occupational settings. ilo.org Once inhaled, the compound is readily absorbed into the bloodstream from the lungs. Studies on the analogous compound, EGBE, have shown that respiratory uptake is efficient. In human volunteers exposed to EGBE, the respiratory uptake averaged 57% during light physical exercise. ca.gov The high miscibility of these compounds in water facilitates their absorption across the respiratory epithelium. nih.gov

The vapor pressure of the compound influences the concentration of vapors in the air and thus the potential for inhalation exposure. While a harmful concentration of EGBE in the air is reached rather slowly upon evaporation at 20°C, the risk increases in poorly ventilated areas or with aerosol-generating activities. ilo.org

Dermal Permeation and Contribution to Total Systemic Exposure

Dermal absorption is a critical route of systemic exposure to this compound. ilo.orgnj.gov The substance can penetrate the skin, and this route can significantly contribute to the total body burden. nih.gov For EGBE, studies have confirmed its entry into the systemic circulation in humans after dermal contact. nih.gov Research on various glycol ethers has shown that the rate of absorption is influenced by factors such as molecular weight and volatility. nih.gov

In vitro studies using human skin have demonstrated that glycol ethers can cross the epidermal barrier. nih.gov The dermal uptake of EGBE has been shown to be significant, with one study indicating that dermal absorption from the gaseous phase could be three times higher than absorption via inhalation during a two-hour exposure. publisso.de This underscores the importance of protective measures to prevent skin contact.

Gastrointestinal Absorption and Oral Bioavailability

Following ingestion, this compound is rapidly and almost completely absorbed from the gastrointestinal tract. europa.eu This high oral bioavailability means that accidental or intentional ingestion can lead to significant systemic toxicity. redox.com Case reports of ingestion of products containing EGBE have documented the rapid onset of systemic effects, confirming its efficient absorption from the gut. epa.gov

Metabolic Pathways and Metabolite Characterization

Once absorbed, this compound undergoes biotransformation, primarily in the liver. These metabolic processes are crucial in determining the toxicological profile of the parent compound.

Enzymatic Biotransformation via Alcohol and Aldehyde Dehydrogenases

The primary metabolic pathway for this compound involves a two-step enzymatic oxidation process. The initial step is the oxidation of the terminal alcohol group by alcohol dehydrogenase (ADH) to form an intermediate aldehyde, sec-butoxyacetaldehyde. nih.govpsu.edu This aldehyde is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid. nih.govpsu.edu

The involvement of ADH and ALDH in the metabolism of the analogous EGBE is well-established. nih.govscirp.org Inhibition of these enzymes has been shown to reduce the formation of the toxic metabolite and mitigate the associated hematotoxicity in animal studies. nih.gov

Formation and Toxicological Significance of Butoxyacetic Acid (BAA)

The oxidation of the aldehyde intermediate leads to the formation of sec-butoxyacetic acid. In the case of EGBE, the primary metabolite is butoxyacetic acid (BAA). ca.govnih.govnih.gov BAA is considered the principal toxic metabolite responsible for the hematotoxic effects observed in some species. nih.govresearchgate.net

There is a strong correlation between the concentration of BAA in the urine and the severity of EGBE-induced hematotoxicity. nih.gov The metabolic activation of the parent compound to its acidic metabolite is a prerequisite for the development of these toxic effects. nih.gov While humans are generally more resistant to the hemolytic effects of BAA compared to rodents, high-level exposures can still lead to metabolic acidosis and other systemic effects. ca.goveuropa.eu In humans, BAA can be further conjugated with glutamine before excretion. publisso.de

Data Tables

Table 1: Routes of Absorption of Ethylene Glycol Mono-n-Butyl Ether (EGBE)

Route of ExposureAbsorption EfficiencyKey Findings
Inhalation High (approx. 57% in humans) ca.govRapidly absorbed from the lungs. ca.gov
Dermal SignificantCan be a major contributor to systemic exposure, potentially exceeding inhalation uptake under certain conditions. nih.govpublisso.de
Oral Rapid and essentially complete europa.euHigh bioavailability leads to rapid systemic effects upon ingestion. epa.gov

Note: Data presented is for the n-butyl isomer (EGBE) due to limited specific data on the sec-butyl isomer.

Table 2: Metabolic Pathway of Ethylene Glycol Mono-n-Butyl Ether (EGBE)

StepEnzymeMetaboliteToxicological Significance
1. Oxidation Alcohol Dehydrogenase (ADH) nih.govButoxyacetaldehyde (B1201794) nih.govTransient intermediate.
2. Oxidation Aldehyde Dehydrogenase (ALDH) nih.govButoxyacetic Acid (BAA) nih.govPrimary toxic metabolite responsible for hematotoxicity and metabolic acidosis. nih.govresearchgate.net

Note: Data presented is for the n-butyl isomer (EGBE) due to limited specific data on the sec-butyl isomer.

Cytochrome P450-Mediated O-Dealkylation

One of the initial and significant steps in the metabolism of EGBE involves O-dealkylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This process involves the removal of the butyl group from the ether linkage. Research has identified that cytochrome P450 2E1 (CYP2E1) plays a key role in the O-dealkylation of EGBE. nih.govnih.gov

The reaction proceeds through a two-step mechanism involving hydrogen atom abstraction from the carbon adjacent to the ether oxygen, followed by the formation of an unstable hemiacetal intermediate. washington.eduwashington.edu This intermediate then non-enzymatically dissociates to yield butoxyacetaldehyde (BAL) and ethylene glycol. The primary pathway, however, involves the oxidation of the terminal alcohol group of EGBE by alcohol dehydrogenase to form BAL, which is then rapidly oxidized to BAA by aldehyde dehydrogenase. Current time information in Yagba West, NG. While O-dealkylation represents a pathway for EGBE metabolism, the oxidation to BAA is considered the major route leading to the compound's characteristic toxicity.

Conjugation Reactions: Glucuronidation and Sulfation

In addition to oxidation, EGBE and its metabolites can undergo Phase II conjugation reactions, which generally facilitate their detoxification and excretion. The primary conjugation pathways for EGBE are glucuronidation and sulfation. Current time information in Yagba West, NG.

Glucuronidation involves the attachment of a glucuronic acid moiety to the EGBE molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, aiding in its renal elimination. Current time information in Yagba West, NG. Studies in rats have shown that a portion of the administered EGBE is excreted as EGBE-glucuronide. Current time information in Yagba West, NG. The extent of glucuronidation can vary between species. For instance, in rats, glucuronidation of some compounds is a major metabolic pathway, whereas in humans, sulfation might be more predominant for the same compounds. nih.gov

Sulfation is another important conjugation reaction where a sulfonate group is added to EGBE, catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, this process also enhances the water solubility and facilitates the excretion of the compound. Current time information in Yagba West, NG. The formation of EGBE-sulfate has been identified as a metabolic pathway in rats. Current time information in Yagba West, NG. The balance between the oxidative pathway leading to BAA and the conjugation pathways (glucuronidation and sulfation) can be influenced by factors such as the dose of EGBE and the activity of the respective enzymes. Current time information in Yagba West, NG.

Identification of Species-Specific Metabolites (e.g., N-butoxyacetylglutamine in Humans)

A significant aspect of EGBE metabolism is the variation observed across different species. While the formation of BAA is a common metabolic step in both rodents and humans, the subsequent fate of BAA can differ substantially. who.int

In humans, a major portion of the BAA formed is further conjugated with the amino acid glutamine to produce N-butoxyacetylglutamine . This metabolite is a significant urinary excretion product in humans exposed to EGBE and is considered a species-specific marker of exposure. The formation of this conjugate represents a key difference in the metabolic handling of EGBE between humans and rodents, where free BAA is the primary urinary metabolite.

Distribution and Elimination Kinetics

The distribution and elimination of EGBE and its metabolites are influenced by various factors, including the route of exposure and physiological characteristics of the organism.

Tissue Distribution Patterns of EGBE and its Metabolites

Following absorption, EGBE and its primary metabolite, BAA, are distributed throughout the body. Studies in mice have provided insights into the tissue concentrations of these compounds after oral administration.

A study in B6C3F1 mice administered a high oral dose of EGBE (600 mg/kg) measured the concentrations of EGBE, butoxyacetaldehyde (BAL), and butoxyacetic acid (BAA) in various tissues at different time points. nih.govtandfonline.com The results indicated that BAL was detected at low concentrations in all tissues sampled, with the highest concentrations observed shortly after administration. nih.govtandfonline.com BAA was found in much higher concentrations than BAL in all tissues analyzed. ijcap.in The liver and forestomach were among the tissues with notable concentrations of these metabolites. nih.govtandfonline.com

Table 1: Peak Concentrations of EGBE Metabolites in Female Mouse Tissues After a Single Oral Dose (600 mg/kg)

Time (minutes)TissueButoxyacetaldehyde (BAL) (µM)Butoxyacetic Acid (BAA) (µM)
5Blood~3.5~1500
5Liver~33~2000
5Forestomach~10~1000
15Blood~1.5~2500
15Liver~10~3000
15Forestomach~5~1500

Data adapted from Deisinger et al. (2004). nih.govtandfonline.com

Half-life Determinations and Clearance Rates in Biological Systems

The elimination half-life (t½) of a compound is a measure of the time it takes for its concentration in the body to be reduced by half. The half-life of EGBE and its metabolite BAA has been determined in various studies and can be influenced by the exposure route. nih.gov

In humans, the elimination half-life of EGBE has been reported to be relatively short. For instance, following inhalation exposure, the half-life of EGBE was found to be approximately 0.66 hours. nih.gov The half-life of the main metabolite, BAA, is longer, averaging around 3.27 hours after inhalation. nih.gov Dermal exposure to neat EGBE liquid resulted in a longer half-life for the parent compound (1.3 hours), while the half-life of BAA remained similar (3.1 hours). nih.gov

Table 2: Elimination Half-lives of EGBE and BAA in Humans via Different Exposure Routes

Exposure RouteCompoundElimination Half-life (t½) in hours
InhalationEGBE0.66
InhalationBAA3.27
Dermal (neat liquid)EGBE1.3
Dermal (neat liquid)BAA3.1
Dermal (vapor)EGBE0.53 - 0.6

Data sourced from a toxicological review by the U.S. EPA (1999). nih.gov

Clearance rates, which describe the volume of blood or plasma cleared of the substance per unit of time, are also important parameters in toxicokinetics. In vitro studies using rat hepatocytes have shown that the clearance of EGBE increases with the length of the alkyl chain of the glycol ether. nih.gov

Influence of Exposure Route and Physiological Factors on Elimination

The route of exposure significantly impacts the absorption, distribution, and subsequent elimination of EGBE. Inhalation and dermal absorption are the primary routes of occupational and consumer exposure. who.int The rate and extent of absorption through the skin can be influenced by factors such as the integrity of the skin and the presence of other chemicals.

Physiological factors such as age and sex can also influence the toxicokinetics of EGBE. Studies in rats have demonstrated that age can affect the metabolism and toxicity of EGBE. capes.gov.br Older rats were found to be more sensitive to the toxic effects of EGBE, which was associated with differences in its metabolism compared to younger rats. capes.gov.br Specifically, older rats showed a higher ratio of BAA to conjugated metabolites in their urine, suggesting a potential shift in metabolic pathways with age. capes.gov.br While significant sex-related differences in EGBE clearance were not observed in rat hepatocytes for EGEHE, a related glycol ether, sex differences in clearance were noted for EGHE, suggesting that sex can be a factor in the metabolism of some glycol ethers. nih.gov

Mechanistic Toxicology of Ethylene Glycol Monobutyl Ether Egbe

Hematotoxicity and Erythrocyte Hemolysis

The primary toxicological concern of Ethylene (B1197577) Glycol Monobutyl Ether (EGBE) in several animal species is hematotoxicity, manifesting as the destruction of red blood cells (erythrocytes). ca.gov This effect is not caused by the parent compound itself but by its principal metabolite, 2-butoxyacetic acid (BAA). epa.govnih.gov The metabolic conversion of EGBE to BAA via alcohol and aldehyde dehydrogenases is a prerequisite for hematotoxicity. nih.govpsu.edu

The hemolytic action of butoxyacetic acid (BAA) is a direct result of its effects on the erythrocyte membrane, leading to a form of colloid osmotic lysis. nih.gov The process begins with BAA inducing an influx of sodium (Na+) and calcium (Ca2+) ions into the red blood cell. nih.gov This influx disrupts the cell's osmotic balance, causing it to take on water, swell, and transform from its normal biconcave disc shape into a more fragile, spherical form (spherocytosis). nih.govnih.gov

Key molecular events in BAA-induced hemolysis include:

Cation Influx : The fundamental action of BAA is to increase the permeability of the erythrocyte membrane to cations, particularly sodium. nih.gov

Cell Swelling and Deformability Loss : The resulting osmotic imbalance leads to an increase in mean cellular volume (MCV) and a decrease in the cell's ability to deform, which is critical for its passage through small capillaries. nih.govoup.com This loss of deformability is a measurable sub-hemolytic event that precedes outright lysis. nih.gov

Role of Calcium : While BAA causes an influx of calcium, the ion's role is complex. The presence of extracellular calcium appears to delay the onset of hemolysis. nih.gov This is attributed to the activation of a calcium-dependent potassium channel (Gardos channel), which allows potassium ions to exit the cell, partially compensating for the sodium influx and delaying cell swelling. nih.gov However, in the absence of calcium, BAA-induced hemolysis, spherocytosis, and cell fragmentation are more pronounced. nih.gov

Band 3 Protein Interaction : The Band 3 anion exchange protein, a major structural and functional component of the erythrocyte membrane, is implicated in the hemolytic process. nih.govwikipedia.org It is suggested that Band 3 may act as a sensor for the oxidative stress induced by toxic compounds, and its subsequent modification can trigger a cascade of events leading to membrane destabilization and hemolysis. nih.gov

Ultimately, the cell swells beyond its capacity, leading to membrane rupture and the release of hemoglobin into the plasma (intravascular hemolysis). nih.govnih.gov

A significant feature of EGBE hematotoxicity is the marked difference in sensitivity between species. Rodents, particularly rats, are highly susceptible to the hemolytic effects of BAA, while human erythrocytes are exceptionally resistant. oup.comnih.gov

Rodent Sensitivity : In vitro studies demonstrate that rat red blood cells undergo significant changes, including decreased deformability, swelling, spherocytosis, and rapid hemolysis when exposed to BAA at concentrations around 2.0 mM. nih.govoup.com Detectable changes in rat erythrocyte deformability occur at concentrations as low as 0.05 mM BAA. oup.com

Human Resistance : In stark contrast, human red blood cells show no significant hemolysis when exposed to BAA concentrations that readily destroy rat cells. nih.govoup.com Even at very high concentrations (up to 10 mM), human erythrocytes exhibit only sub-hemolytic effects, such as a minor loss of deformability and a small increase in cell volume, without significant lysis. oup.com To induce changes in deformability and sodium content in human red blood cells similar to those seen in rat cells, a 100-fold greater concentration of BAA is required. oup.comkisti.re.kr This resistance holds true even for blood from potentially susceptible human populations, such as the elderly and patients with hereditary spherocytosis or sickle cell disease. nih.gov

The table below summarizes the comparative effects of Butoxyacetic Acid (BAA) on rat and human erythrocytes based on in vitro findings.

ParameterRat ErythrocytesHuman Erythrocytes
Hemolysis Rapid and significant at ≤ 2.0 mM BAA. nih.govNo significant hemolysis at ≤ 2.0 mM BAA. nih.gov
Deformability Decreased at concentrations as low as 0.05 mM BAA. oup.comSignificant decrease only at high concentrations (7.5-10 mM BAA). oup.com
Cell Swelling (MCV) Significant increase at ≤ 2.0 mM BAA. nih.govSmall increase only at high concentrations. oup.com
Morphology Transformation to spherocytes and stomatocytes. oup.comNot affected at 2.0 mM BAA. oup.com

In susceptible species like rodents, repeated or high-level exposure to EGBE leads to acute hemolytic anemia due to the rapid destruction of circulating erythrocytes. epa.govcapes.gov.br The body's compensatory mechanism to this cell loss is a robust hematopoietic response, resulting in regenerative anemia. ca.govepa.gov

This regenerative response is characterized by:

Reticulocytosis : A marked increase in the number of circulating immature red blood cells (reticulocytes). epa.gov

Bone Marrow Hyperplasia : The bone marrow, the site of red blood cell production, increases its activity and cell proliferation to replace the destroyed erythrocytes. ca.gov

Splenic Changes : The spleen, involved in removing damaged red blood cells, often shows evidence of hematopoietic cell proliferation and congestion. ca.govca.gov

These findings collectively indicate a state of regenerative anemia, where the hematopoietic system is actively trying to counteract the hemolytic effects of the EGBE metabolite. epa.gov

The massive and rapid breakdown of red blood cells (intravascular hemolysis) releases large quantities of hemoglobin into the bloodstream. The subsequent processing of this free hemoglobin leads to an overload of iron, which can cause secondary damage to other organs, primarily the liver and kidneys. epa.govredox.com

Liver Toxicity : The liver, particularly its Kupffer cells (specialized macrophages), plays a central role in clearing cellular debris and processing iron. ca.gov In cases of EGBE-induced hemolysis, these cells become laden with hemosiderin, an iron-storage complex, leading to visible pigmentation of the liver. ca.govca.gov This iron accumulation can contribute to oxidative stress and subsequent histopathological changes in the liver. nih.gov

Kidney Toxicity : The kidneys are also affected as they filter the excess hemoglobin from the blood. nih.gov This can lead to hemoglobinuria (hemoglobin in the urine) and direct toxic effects on the renal tubules, resulting in histopathological changes. capes.gov.brredox.com

Therefore, much of the organ toxicity observed following EGBE exposure in sensitive species is a secondary consequence of the primary hemolytic event and the resulting iron overload. epa.gov

Some evidence suggests that tolerance to the hemolytic effects of EGBE can develop with repeated exposure in certain species. In rats, tolerance has been observed to develop over time, although this tolerance may diminish as the animals age. epa.govnih.gov In humans who ingested EGBE, a second administration a few days after the first did not produce the same severity of symptoms, which may also suggest a form of tolerance. europa.eu

However, this phenomenon is not universal. One study reported that mice did not develop tolerance, with the hemolytic effect of EGBE remaining consistent even after nearly 90 exposures. nih.gov The mechanisms underlying this tolerance are not fully elucidated but may involve adaptations in metabolic pathways or hematopoietic responses.

Organ-Specific Toxicity (Non-Hematological Primary and Secondary Effects)

Beyond the primary hematotoxic effects and the resulting secondary damage to the liver and kidneys, EGBE can exert direct toxic effects on other organs. These effects can be either primary (acting directly on the tissue) or secondary (a consequence of hemolysis). toxmsdt.comcdc.gov

The following table details the organ-specific toxicities associated with EGBE, distinguishing between primary and secondary effects.

Organ SystemEffectMechanism (Primary/Secondary)Species
Blood Hemolysis, Regenerative Anemia. ca.govepa.govPrimary (Effect of BAA metabolite on RBCs). nih.govRodents. nih.gov
Liver Kupffer cell pigmentation, histopathological changes, necrosis. ca.govca.govfepbl.comSecondary (Iron overload from hemolysis). epa.govRodents. nih.gov
Kidney Histopathological changes, hemoglobinuria. capes.gov.brnih.govSecondary (Hemoglobin filtration and iron overload). epa.govcdc.govRodents. nih.gov
Spleen Congestion, hematopoietic cell proliferation, hemosiderin pigmentation. ca.govca.govSecondary (Clearance of damaged RBCs, extramedullary hematopoiesis). ca.govRodents. ca.gov
Forestomach Ulcers, epithelial hyperplasia, irritation. ca.govosti.govPrimary (Direct contact irritation). osti.govMice. osti.gov
Respiratory System Nasal olfactory epithelial hyaline degeneration, upper respiratory tract irritation. ca.govca.govPrimary (Direct effect of inhaled compound). ca.govredox.comRats, Humans. ca.govca.gov
Nervous System Central nervous system depression, headache. ca.govredox.comPrimaryHumans (high dose). ca.gov
Eyes Irritation, mild discomfort, redness. ca.govredox.comPrimary (Direct contact with vapor). redox.comHumans. ca.gov

In long-term inhalation studies, degeneration of the nasal olfactory epithelium in rats was identified as a particularly sensitive endpoint, occurring at exposure levels that also caused hematological changes. ca.gov In mice, chronic exposure has been linked to forestomach lesions, including irritation and regenerative hyperplasia, which are thought to result from prolonged direct contact. osti.gov In cases of acute, high-dose ingestion in humans, metabolic acidosis and central nervous system effects are prominent, while the hemolytic effects are generally minor to moderate. ca.gov

Hepatic Toxicity: Hepatocellular Degeneration and Kupffer Cell Pigmentation

Exposure to EGBE can lead to significant hepatic effects, primarily characterized by the pigmentation of Kupffer cells and hepatocellular changes. ca.govepa.gov These effects are often secondary to the hemolytic action of EGBE's primary metabolite, 2-butoxyacetic acid (BAA). epa.govnih.gov

In animal studies, particularly with rats, EGBE exposure results in hemolytic anemia. The subsequent breakdown of red blood cells releases large quantities of hemoglobin, which is processed by Kupffer cells, the resident macrophages of the liver. federalregister.govnih.gov This leads to an accumulation of iron in the form of hemosiderin within these cells, a condition known as Kupffer cell pigmentation. europa.eufederalregister.gov This pigmentation is a hallmark of EGBE-induced hematotoxicity. federalregister.gov

Beyond pigmentation, direct hepatocellular damage has been observed. Studies in rats have reported cytoplasmic alterations in hepatocytes and, at higher concentrations, liver necrosis. federalregister.gov The increased iron load from hemolyzed red blood cells is thought to contribute to this damage through oxidative stress. epa.gov Additionally, hepatomegaly (enlarged liver) and increased liver weights have been noted in animal studies, further indicating hepatic toxicity. epa.goveuropa.eu

Table 1: Summary of Hepatic Effects of EGBE in Animal Studies
FindingObserved EffectAssociated MechanismReferences
Kupffer Cell PigmentationAccumulation of hemosiderin pigment in liver macrophages.Secondary to hemolysis and breakdown of red blood cells. ca.goveuropa.eufederalregister.gov
Hepatocellular DegenerationCytoplasmic alterations and necrosis of liver cells.Oxidative damage from iron overload; potential direct toxicity. epa.govfederalregister.gov
HepatomegalyIncreased liver size and weight.Response to toxic insult and increased metabolic load. epa.goveuropa.eu

Renal Toxicity: Kidney Lesions and Nephrotoxic Manifestations

The kidneys are another target for EGBE toxicity, with damage again often linked to the consequences of hemolysis. epa.govnih.gov Following a single exposure, rats have shown evidence of kidney damage. nih.gov The primary nephrotoxic manifestation is tubular degeneration. epa.gov

The mechanism involves the accumulation of hemoglobin released from lysed red blood cells within the renal tubules. epa.gov This can lead to the formation of hemoglobin casts, obstructing the tubules and causing direct damage to the tubular epithelial cells. This process results in microscopic kidney changes and increased kidney weights. epa.gov In cases of acute ingestion, kidney injury and proteinuria have been reported. researchgate.net While some mild kidney injury may be reversible, severe damage can occur. researchgate.net

Splenic Effects: Congestion and Hemosiderin Pigmentation

The spleen, as a primary organ of the reticuloendothelial system, is significantly affected by the hemolytic properties of EGBE in sensitive species. ca.goveuropa.eu The most prominent effects are splenic congestion and hemosiderin pigmentation. europa.eufederalregister.gov

Splenic congestion occurs as the spleen works to remove damaged red blood cells from circulation, a process that can lead to splenomegaly (enlarged spleen) and a dark, congested appearance of the organ. ca.goveuropa.eu This is considered a compensatory response to hemolysis. ca.gov In conjunction with congestion, the breakdown of erythrocytes within the spleen leads to significant deposition of hemosiderin, an iron-storage complex, within splenic macrophages. federalregister.govnih.gov This hemosiderin pigmentation is a direct consequence of processing the iron from engulfed red blood cells. nih.gov Furthermore, studies have reported other secondary effects such as excessive extramedullary hematopoiesis (blood cell formation outside the bone marrow) as the body attempts to compensate for the anemia. federalregister.gov

Table 2: Splenic Effects of EGBE in Rodent Models
Splenic FindingDescriptionUnderlying MechanismReferences
CongestionEnlarged, dark spleen due to increased blood volume and sequestration of damaged RBCs.Secondary to EGBE-induced hemolytic anemia. ca.goveuropa.eu
Hemosiderin PigmentationDeposition of iron-rich pigment in splenic macrophages.Result of phagocytosis and breakdown of damaged erythrocytes. europa.eufederalregister.govnih.gov
Extramedullary HematopoiesisFormation of blood cells in the spleen.Compensatory response to anemia. federalregister.gov

Central Nervous System Effects: Neurological Manifestations and Behavioral Changes

EGBE exposure can induce effects on the central nervous system (CNS). researchgate.netilo.org In humans, high oral doses have been associated with neurologic effects and metabolic acidosis. ca.goveuropa.eu Case reports of intentional ingestions describe symptoms of CNS depression, including weakness, dizziness, headache, confusion, and loss of consciousness. europa.eunj.gov

Interestingly, while human case studies suggest neurotoxic potential at high doses, animal studies have not provided clear evidence of neurotoxicity. federalregister.gov The neurological symptoms observed in human poisonings could be linked to the severe metabolic acidosis that often accompanies such events. europa.euilo.org

Irritation and Local Tissue Responses

Direct contact with EGBE can cause irritation to the eyes, skin, and respiratory tract. ilo.orgnih.gov These local tissue responses are considered critical effects of EGBE exposure in humans, particularly via inhalation. ca.gov

Ocular Irritation: Conjunctival Edema and Corneal Injury

EGBE is a recognized eye irritant. ca.govilo.org Direct contact with liquid EGBE or exposure to its vapor can cause ocular irritation. ca.govnih.gov In animal studies, EGBE was reported to be a severe eye irritant, causing effects such as conjunctival edema (swelling of the membrane lining the eyelids) and hyperemia (redness). epa.gov While specific data on corneal injury is limited, the severe irritant nature of the compound suggests a potential for damage to the corneal surface upon significant exposure.

Respiratory Tract Irritation: Epithelial Degeneration and Airway Responses

Inhalation is a primary route of human exposure to EGBE, and the respiratory tract is a key target for its irritant effects. ca.govnj.gov Symptoms of respiratory tract irritation include coughing and wheezing. nj.gov

Studies have identified epithelial degeneration in the upper respiratory airways as a critical effect of airborne EGBE exposure. ca.gov Specifically, long-term inhalation studies in animals have demonstrated hyaline degeneration of the olfactory and respiratory epithelia within the nose. ca.gov This indicates that chronic exposure can lead to pathological changes in the lining of the airways.

Reproductive and Developmental Toxicology

Effects on Embryo-Fetal Development and Postnatal Outcomes

Studies in laboratory animals have indicated that ethylene glycol mono-sec-butyl ether can be toxic to the fetus, but typically at dose levels that also produce significant toxicity to the mother. redox.com It has not been found to cause birth defects in laboratory animals. redox.com One study comparing a teratology probe with a postnatal study in mice found that maternally toxic dose levels of EGBE were associated with increased embryo lethality. nih.gov However, in the postnatal phase of the same study, there were no significant effects on the growth or survival of the pups at these maternally toxic doses. nih.gov Another study investigating diethylene glycol mono-n-butyl ether in rats found no adverse effects on the pre- and postnatal development of offspring. nih.gov

Assessment of Reproductive Organ Integrity and Fertility Parameters

Research on the effects of this compound on reproductive organs and fertility has shown limited evidence of adverse effects. nj.gov Unlike some other glycol ethers, EGBE exposure has not been associated with significant effects on male reproductive organs, such as the testes. ca.gov While some animal studies have suggested the potential for damage to the male reproductive system, including decreased sperm count, and effects on female fertility, the evidence is considered limited. nj.gov In contrast, studies on ethylene glycol monoethyl ether (EGEE) have demonstrated testicular atrophy, decreased sperm motility, and an increase in abnormal sperm in male mice. nih.gov

Predictive Toxicology: Quantitative Structure-Toxicity Relationship (QSTR) Models for Developmental Effects

Quantitative Structure-Toxicity Relationship (QSTR) models have been utilized to predict the potential toxic effects of various chemicals, including ethylene glycol ethers. nih.gov These computational models analyze the relationship between the chemical structure of a substance and its biological activity. nih.gov For this compound (referred to as 2-butoxyethanol (B58217) in the study), QSTR models have predicted it to be a developmental toxicant. nih.gov However, another QSTR model analysis predicted that EGBE does not have developmental toxicity. ca.gov The use of these predictive models is intended to help fill gaps in the toxicity profiles of compounds where experimental data may be limited. nih.gov

Genotoxicity and Carcinogenicity Assessments

Evaluation of Genotoxic Potential in In Vitro and In Vivo Systems

However, some in vitro studies have shown mixed results. One study found that EGBE induced gene mutations at high concentrations. epa.gov This same study reported that EGBE was a weak-positive inducer of sister chromatid exchanges (SCEs) at high concentrations and that it enhanced the clastogenic (chromosome-damaging) effect of another chemical. epa.gov The induction of micronuclei in vitro by ethylene glycol ethers at high doses was suggested to be a result of their toxic effects on the mitotic apparatus. epa.gov There is very limited evidence to suggest that EGBE or its metabolite, butoxyacetic acid (BAA), is genotoxic. epa.gov Another metabolite, butyraldehyde (B50154) (BALD), has shown clastogenic activity in in vitro assays. epa.gov

In vivo genotoxicity assays have generally not indicated significant genotoxic activity for EGBE. epa.gov For instance, a peripheral blood micronucleus test in mice did not show any potential for diethylene glycol monohexyl ether (a related compound) to increase the incidence of micronucleated polychromatic erythrocytes. nih.gov

Carcinogenesis Bioassays and Tumorigenic Pathways

Long-term carcinogenesis bioassays, primarily in rodent models, have been central to evaluating the carcinogenic potential of Ethylene Glycol Monobutyl Ether (EGBE). In a two-year inhalation study on B6C3F1 mice, there was some evidence of carcinogenic activity. Male mice exhibited an increased incidence of liver hemangiosarcomas, with a marginal increase in hepatocellular carcinomas also noted. europa.eu Female mice in the same study showed an increased incidence of forestomach squamous cell papillomas or carcinomas, predominantly papillomas. europa.eu

The tumorigenic pathways for these observed neoplasms are believed to be linked to the metabolic and cytotoxic properties of EGBE. The development of liver tumors, such as hemangiosarcomas and hepatocellular carcinomas, is associated with the cytotoxic effects of EGBE and its metabolites on liver cells. europa.eunih.gov This cytotoxicity can lead to chronic cell injury, regenerative cell proliferation, and ultimately, tumor formation. The MAPK/ERK signaling pathway, which is frequently activated in hepatocellular carcinoma, has been identified as having prognostic significance in liver cancer. nih.gov

Forestomach tumors in rodents are often associated with direct irritation of the epithelial tissue by the administered chemical. who.int In the case of EGBE, repeated exposure can cause proliferative or hyperplastic changes in the forestomach epithelium, which may progress to the formation of papillomas and, less commonly, carcinomas. europa.euwho.int

Pheochromocytomas, tumors of the adrenal medulla, have also been observed in animal studies of some chemicals, though their direct linkage to EGBE exposure is less established than liver and forestomach tumors. nih.govnih.gov These tumors arise from chromaffin cells and are often associated with high levels of catecholamine production. nih.gov

Table 1: Summary of Carcinogenesis Bioassay Findings for EGBE in B6C3F1 Mice

Gender Organ Tumor Type Evidence of Carcinogenic Activity
Male Liver Hemangiosarcoma Some evidence
Male Liver Hepatocellular Carcinoma Marginal increase may be exposure-related
Male Forestomach Squamous Cell Papilloma Marginal increase may be exposure-related
Female Forestomach Squamous Cell Papilloma/Carcinoma Some evidence (mainly papilloma)

Susceptible Populations and Modifying Factors in Toxicity

Age-Related Sensitivity in Toxic Responses

Age is a significant factor that can modify an individual's susceptibility to the toxic effects of chemicals. orst.edunih.gov The developing and aging nervous systems, for instance, may exhibit different levels of vulnerability compared to that of a healthy adult. nih.gov In the elderly, changes in body composition, such as reduced lean body mass and total body water, alongside an increase in body fat percentage, can alter the distribution and transport of substances. orst.edu Furthermore, a decrease in blood flow and reduced kidney function can impair the metabolism and elimination of chemicals, potentially prolonging their effects and increasing the risk of toxicity. orst.edu

For developing individuals, the situation is also complex. While some studies on other chemicals have suggested that the young may be more sensitive to certain neurotoxic effects, this is not a universal principle and depends on the specific chemical and endpoint being evaluated. nih.gov With respect to EGBE, specific data on age-related sensitivity in humans is limited. However, the general principles of toxicology suggest that both the very young and the elderly could represent susceptible populations due to differences in metabolism, organ function, and developmental status. orst.edunih.gov

Gender Differences in EGBE Toxicity

Gender can influence various aspects of toxicology, including exposure patterns, toxicokinetics (how the body processes a chemical), and toxicodynamics (how a chemical affects the body). researchgate.net Differences in body weight, fat distribution, and hormonal environments can lead to gender-specific variations in the efficacy and toxicity of substances. nih.govresearchgate.net

In animal studies, EGBE has been shown to potentially affect the reproductive systems of both males and females. nj.gov Inhalation studies in mice indicated increased incidences of olfactory and respiratory epithelial degeneration in females. europa.eu While comprehensive human data on gender-specific EGBE toxicity is not extensive, the potential for differences exists. For example, hormonal differences are known to be a factor in varying sensitivities to other chemicals. nih.govresearchgate.net Research into other substances has shown that females may experience more adverse drug reactions, which can be attributed to factors beyond body weight, including hormonal effects on metabolism and cellular response. nih.gov Therefore, considering gender as a variable is an important aspect of a comprehensive toxicological evaluation. researchgate.net

Environmental Fate and Ecotoxicological Impact of Ethylene Glycol Monobutyl Ether Egbe

Environmental Degradation Pathways and Persistence

EGBE is not considered to be persistent in the environment due to its ready biodegradability. santos.com Its potential for adsorption to soil and sediment is low. santos.com

EGBE is readily biodegradable in both aquatic and terrestrial systems. santos.com In aquatic environments, its high water solubility and low potential for adsorption to sediment suggest it will likely remain in the water column where it undergoes degradation. santos.com

Standardized biodegradation tests have confirmed its non-persistent nature. For instance, in an OECD 301B test, EGBE demonstrated 90.4% degradation over 28 days, meeting the 10-day window for ready biodegradability. santos.comredox.com Another study using the same method showed 63% and 74-75% degradation after 10 and 28 days, respectively. santos.com An OECD 301D test reported 67-75% degradation after 15 days and 73-77% after 28 days. santos.com Furthermore, a Zahn-Wellen test (OECD 302B) indicated 95% degradation of EGBE within 8 days. santos.com

In terrestrial environments, if released to soil, EGBE is expected to have a high potential for mobility due to its low adsorption characteristics. santos.com The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is low, with one estimation from the molecular connectivity index being 2.823 L/kg and another estimated value being 67, further supporting its high mobility and low adsorption in soil. santos.comredox.com

Table 1: Biodegradation of EGBE

Once in the atmosphere, the primary degradation pathway for EGBE is through its reaction with hydroxyl (OH) radicals. The rate of this reaction determines its atmospheric lifetime. The rate coefficient for the gas-phase reaction of EGBE with OH radicals is a key parameter in assessing its atmospheric persistence. While specific kinetic data for EGBE was not found in the provided search results, the general principles of atmospheric degradation of organic compounds by OH radicals are well-established. copernicus.orgcopernicus.org The atmospheric half-life of an organic compound is inversely proportional to the rate constant of its reaction with OH radicals and the concentration of OH radicals in the troposphere.

Direct photochemical degradation (photolysis) is another potential atmospheric removal process for organic compounds. This process depends on the molecule's ability to absorb light at wavelengths present in solar radiation reaching the troposphere (greater than 290 nm). For a compound to undergo direct photolysis, it must possess a chromophore that absorbs light in this region. EGBE itself does not have significant chromophores that would lead to direct photolysis being a major degradation pathway. However, it can be involved in photochemical processes indirectly through reactions with photochemically generated species like OH radicals. The substance can also form explosive peroxides, and it reacts with strong oxidants, which can generate fire and explosion hazards. ilo.org

Bioaccumulation Potential in Ecosystems

EGBE is not expected to bioaccumulate in organisms. santos.com This is based on its low bioconcentration potential and its physicochemical properties. redox.com The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. A low BCF indicates that the chemical is unlikely to build up in the food chain.

The measured octanol-water partition coefficient (log Pow) for EGBE is 0.81. redox.com This low value indicates that EGBE has a much higher affinity for water than for fatty tissues, where bioaccumulation typically occurs. A BCF value of 3.2 has also been reported. redox.com Generally, substances with a BCF of less than 100 are considered to have a low potential for bioconcentration. redox.com

Table 2: Bioaccumulation Potential of EGBE

Ecotoxicity Across Trophic Levels

EGBE is considered to have low toxicity concern for aquatic organisms. santos.com

Based on available data, EGBE is practically non-toxic to aquatic organisms on an acute basis. redox.com Acute toxicity is typically measured by the concentration that is lethal to 50% of a test population (LC50) over a short period, usually 96 hours for fish. For EGBE, the LC50 for fish has been reported as 1490 mg/L over 96 hours. redox.com An LC50, EC50, EL50, or LL50 value greater than 100 mg/L in the most sensitive species tested indicates that the material is practically non-toxic on an acute basis. redox.com Chronic toxicity studies, which assess the effects of longer-term exposure to lower concentrations, are also important for a full ecotoxicological profile. However, based on the available acute toxicity data, EGBE does not appear to pose a significant risk of acute adverse effects to aquatic life under typical environmental concentrations. federalregister.gov

Table 3: Acute Aquatic Toxicity of EGBE

Table 4: Compound Names Mentioned in the Article

Effects on Growth, Survival, and Reproduction of Aquatic Species

Ethylene (B1197577) glycol monobutyl ether (EGBE) is generally considered to be of low acute toxicity to aquatic organisms. redox.com Research indicates that adverse effects on the survival, growth, and reproduction of aquatic species typically occur only at concentrations of 100 mg/L or higher. nih.gov

Acute toxicity studies have been conducted on various aquatic species to determine the concentration of EGBE that is lethal to 50% of the test organisms (LC50) or causes a sublethal effect in 50% of the test organisms (EC50) over a short period. For freshwater fish, the 96-hour LC50 for the rainbow trout (Oncorhynchus mykiss) has been reported as 1,474 mg/L. redox.com The LC50 for the golden orfe (Leuciscus idus) was reported to be 1,395 mg/L. federalregister.gov

Invertebrates show a similar tolerance to EGBE. For the water flea (Daphnia magna), 48-hour EC50 values for immobilization have been reported to be 1,550 mg/L. redox.com Another study found 24- or 48-hour EC50 values for Daphnia magna ranging from 835 to 1,815 mg/L. federalregister.gov For rotifers, a 48-hour EC50 for effects on reproduction was reported at 164 mg/L. federalregister.gov

Regarding reproductive toxicity, studies on laboratory animals have shown that effects on reproduction were observed only at doses that also caused significant toxicity to the parent animals. redox.comredox.com In a two-generation reproductive toxicity study in mice, a reduction in fertility was noted, but only at very high, maternally toxic doses of over 1,000 mg/kg. federalregister.gov No significant reproductive effects were reported in several other studies. federalregister.gov

Acute Aquatic Toxicity of Ethylene Glycol Monobutyl Ether (EGBE)

SpeciesEndpointExposure DurationConcentration (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)LC5096 hours1,474 redox.com
Golden Orfe (Leuciscus idus)LC50Not Specified1,395 federalregister.gov
Water Flea (Daphnia magna)EC5048 hours1,550 redox.com
Water Flea (Daphnia magna)EC5024-48 hours835 - 1,815 federalregister.gov
RotifersEC50 (Reproduction)48 hours164 federalregister.gov

Developmental Toxicity in Aquatic Invertebrates (e.g., Japanese Oyster)

The potential for EGBE to cause developmental toxicity in aquatic invertebrates has been investigated, with studies indicating that very high concentrations are required to elicit adverse effects. Research on the early stages of development of the Japanese oyster (Crassostrea gigas) found that EGBE strongly affected development at concentrations of 1,000 and 10,000 mg/L. nih.gov However, such high concentrations are not expected to be found in aquatic environments, suggesting a low risk of developmental effects under typical exposure scenarios. nih.gov

Furthermore, broader developmental toxicity studies conducted on various animal models have not indicated that EGBE is a teratogen (a substance that causes birth defects). federalregister.gov In these studies, relatively minor developmental effects were only reported in conjunction with maternal toxicity related to the known hematologic effects of EGBE. federalregister.gov

Algal Growth Inhibition Studies

The effects of EGBE on primary producers, such as algae, have been evaluated through growth inhibition studies. These studies are crucial for understanding the potential impact on the base of the aquatic food web. For the freshwater green alga Pseudokirchneriella subcapitata (formerly known as Selenastrum capricornutum), EGBE has been shown to inhibit growth at high concentrations.

A 72-hour study based on OECD Guideline 201 determined the median effective concentration (EC50) for growth rate inhibition to be 1,840 mg/L. redox.com The corresponding No-Observed-Effect-Concentration (NOEC) for growth rate was 286 mg/L. federalregister.gov When considering the effect on algal biomass, the 72-hour EC50 was found to be 911 mg/L, with a corresponding NOEC of 88 mg/L. federalregister.gov These values indicate that EGBE is practically non-toxic to algae on an acute basis. redox.com

Toxicity of EGBE to the Green Alga Pseudokirchneriella subcapitata

EndpointExposure DurationValue (mg/L)Reference
EC50 (Growth Rate)72 hours1,840 redox.comfederalregister.gov
NOEC (Growth Rate)72 hours286 federalregister.gov
EC50 (Biomass)72 hours911 federalregister.gov
NOEC (Biomass)72 hours88 federalregister.gov

Impact on Specific Aquatic Biomarkers (e.g., Gonadosomatic Index in Zebrafish)

Biomarkers are measurable indicators of exposure to or the effect of a stressor on an organism. In ecotoxicology, they can provide early warnings of potential harm at the molecular, cellular, or physiological level.

One study investigated the effect of EGBE on the gonadosomatic index (GSI) of adult male zebrafish (Danio rerio). nih.gov The GSI, which is the ratio of gonad weight to total body weight, is a common biomarker for reproductive health. The study found that EGBE did affect the GSI in the male zebrafish; however, the authors noted that these were preliminary results and required confirmation through additional experiments. nih.gov No further conclusive studies on the effect of EGBE on the GSI in zebrafish have been identified.

While specific data on other aquatic biomarkers for EGBE are limited, micronucleus tests on the amphibian Xenopus laevis have shown that EGBE is not genotoxic within the range of concentrations tested. nih.gov

Ecological Risk Classification and Environmental Concern Assessment

Ecological risk assessments for Ethylene Glycol Monobutyl Ether (EGBE) conducted by regulatory agencies generally conclude that it poses a low risk to the environment. These assessments consider the substance's environmental fate (how it moves and breaks down in the environment) and its ecotoxicity.

The U.S. Environmental Protection Agency (EPA) reviewed the available aquatic ecological toxicity data and concluded that EGBE does not appear to present a significant concern for adverse effects on the environment. federalregister.gov The agency noted that experimentally measured effects occurred at relatively high concentrations that are not expected to be found under typical environmental conditions. federalregister.gov

Similarly, a screening assessment by the Canadian government utilized the Ecological Risk Classification of Organic Substances (ERC) approach. This method evaluates hazard and exposure potential. research-nexus.net The assessment identified EGBE as having a low ecological exposure potential. research-nexus.net Based on all available evidence, the government concluded that EGBE has a low potential to cause ecological harm and is not considered harmful to the environment at the levels considered in the assessment. research-nexus.net An environmental risk assessment published in 1998 also concluded that EGBE is generally classified as "practically non-toxic" to aquatic organisms based on acute toxicity, and that conservatively calculated exposures are mostly below concentrations of concern for chronic risks to aquatic life. nih.gov

Exposure Assessment and Biomonitoring Methodologies for Ethylene Glycol Monobutyl Ether Egbe

Occupational Exposure Assessment Strategies

In workplace environments where EGBE is manufactured or used as a solvent, workers are at a higher potential for exposure. epa.govnih.gov Comprehensive assessment strategies are employed to quantify this exposure and ensure it remains within acceptable limits. These strategies focus on both the air in the breathing zone of workers and the contribution of skin contact to the total amount of EGBE absorbed by the body.

Monitoring the concentration of EGBE in the workplace air is a fundamental component of occupational exposure assessment. This is typically achieved through personal or area air sampling, followed by laboratory analysis.

Air Sampling Methods: Air sampling techniques are used to monitor the composition of the air over time. edinburghsensors.com The choice of method depends on the specific workplace and potential exposure levels. edinburghsensors.com Common approaches include:

Personal Sampling: A sampling pump is attached to the worker's clothing, within their breathing zone, to collect air throughout a work shift. merckmillipore.comorbisenvironmental.com This provides an accurate measure of an individual's direct inhalation exposure. merckmillipore.com

Grab Sampling: An air sample is taken at a specific time to be analyzed, often at a different location. edinburghsensors.com

Analytical Techniques: Once an air sample is collected, it is analyzed to determine the concentration of EGBE. Gas chromatography (GC) is a powerful technique for separating components of a mixture. edinburghsensors.com When coupled with a Flame Ionization Detector (FID), it becomes a highly sensitive method for quantifying organic compounds like EGBE. measurlabs.comfrontiersin.org

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a widely used analytical technique for detecting and quantifying volatile organic compounds. measurlabs.com In GC-FID, the sample is vaporized and separated into its components in a chromatography column. measurlabs.com As each component exits the column, it is burned in a hydrogen flame, producing ions that are detected by the FID. measurlabs.com The resulting signal is proportional to the amount of the compound present. The GC-FID method is reliable for determining the concentration of light hydrocarbons in a gaseous mixture. researchgate.net

The National Institute for Occupational Safety and Health (NIOSH) provides standardized methods for sampling and analysis to ensure results are accurate and reproducible. cdc.govcdc.gov

While inhalation is a primary route of exposure, skin contact with liquid EGBE can also significantly contribute to the total amount of the chemical absorbed by the body. epa.govccohs.ca EGBE is used in a variety of products, including paints, cleaning solutions, and inks, which can lead to direct skin contact in occupational settings like printing and auto body repair. nih.govcdc.govnih.gov

Assessing Dermal Exposure: Several methods are used to evaluate dermal exposure:

Patches and Whole-Body Dosimeters: These are placed on the skin or clothing to collect substances that are deposited on the surface. osha.gov

Skin Washes and Wipes: These methods involve rinsing or wiping a specific area of the skin to collect and measure the amount of a chemical present. osha.gov

Biological Monitoring: This involves measuring the chemical or its metabolites in biological samples, such as urine. osha.gov This provides a measure of the total systemic uptake from all routes of exposure, including dermal absorption. osha.gov

Studies have shown that for some solvents, dermal absorption can be a significant, and sometimes primary, route of exposure. nih.gov For workers with moderate to high skin exposure to solvents, air sampling alone can substantially underestimate the total dose received. nih.gov Therefore, a comprehensive occupational exposure assessment for EGBE must consider both inhalation and dermal pathways. nih.govresearchgate.net

Methods for Assessing Dermal Exposure in Occupational Settings
Method CategorySpecific TechniqueDescription
Direct MethodsDermal Dosimeters (Patches/Suits)Placed on skin or clothing to quantify the amount of a substance deposited on the surface. osha.gov
Skin Washes and WipesInvolves rinsing or wiping a skin area to measure the amount of contaminant present. osha.gov
Indirect MethodsBiological MonitoringMeasures the chemical or its metabolites in biological samples (e.g., urine) to determine total systemic uptake. osha.gov

Human exposure studies provide valuable data on real-world exposure levels in various industries. These studies often combine air monitoring, dermal exposure assessment, and biological monitoring to get a complete picture of worker exposure.

Printing Industry: Workers in the printing industry can be exposed to EGBE through its use in cleaning solutions and some inks. cdc.govaiha.org Studies have assessed solvent exposure in offset printing and screen-printing operations. aiha.orgnih.gov These assessments help to identify high-exposure tasks and evaluate the effectiveness of control measures.

Cleaning and Maintenance: EGBE is a common component of industrial and commercial cleaning products. epa.gov Workers using these products for cleaning surfaces and equipment can be exposed through both inhalation of vapors and direct skin contact. ca.gov

Manufacturing: Individuals employed in the manufacturing and processing of EGBE and products containing it are at risk of higher exposures. epa.gov

These studies are essential for establishing occupational exposure limits and recommending appropriate protective measures, such as improved ventilation and personal protective equipment. cdc.gov

Non-Occupational and Consumer Exposure Assessment

Exposure to EGBE is not limited to the workplace. The general population can be exposed through the use of consumer products and, to a lesser extent, through environmental pathways. epa.gov

The primary routes of EGBE exposure for the general population are through the inhalation of contaminated indoor air and dermal contact with household products. epa.gov

Household Products: EGBE is found in a variety of consumer products, including:

Household Cleaners: All-purpose cleaners, glass cleaners, and other cleaning solutions can contain EGBE. epa.govca.gov Use of these products can lead to both inhalation and dermal exposure.

Pesticide Products: EGBE is used as an inert ingredient in some pesticide formulations. epa.gov Exposure can occur during application in and around the home. epa.gov

Paints and Coatings: Latex paints and other surface coatings may contain EGBE, leading to exposure during and after application. epa.gov

Exposure from these products depends on the concentration of EGBE in the product, the frequency and duration of use, and the ventilation in the area of use.

Residential Exposure Pathways for EGBE
Product CategoryPrimary Route(s) of ExposureSource of Information
Household CleanersInhalation, Dermal Contact epa.govca.gov
Pesticide ProductsInhalation, Dermal Contact epa.gov
Paints and CoatingsInhalation epa.gov

While inhalation and dermal contact are the main exposure pathways, dietary intake is also a potential, though generally minor, route of exposure. epa.gov

Drinking Water: EGBE can enter water sources, but exposure through drinking water is not considered a primary route for the general population. epa.gov The potential for significant exposure through drinking water is limited. epa.gov

Analysis of EGBE in Consumer Products and Environmental Media

Ethylene (B1197577) glycol monobutyl ether (EGBE), a high-production-volume chemical, is a common solvent in a wide array of consumer and industrial products. epa.gov Its presence in household cleaners, paints, coatings, and cosmetics necessitates robust analytical methods for quantification in these products and various environmental media to assess human exposure. epa.goveuropa.euepa.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a frequently employed technique for the analysis of EGBE. ca.gov For instance, a study of 13 consumer products containing glycol ethers utilized GC-MS on headspace samples, detecting EGBE in seven of them, with five being house-cleaning agents. ca.gov The concentration of EGBE in the liquid fraction of these products ranged from 0.5% to 3.72%. ca.gov Another analysis of window cleaning agents found that approximately half of the formulations contained EGBE at concentrations between 1% and 30% by volume. ca.gov

The analysis of EGBE in environmental media, such as indoor air, is crucial for understanding inhalation exposure. epa.gov The release of EGBE from commercial and household cleaning products is a primary source of its presence in the environment. epa.gov Field and laboratory emission cell (FLEC) testing has been used to determine the emission rates of EGBE from products, with reported rates ranging from 145 to 938 mg/m²/hour. ca.gov

The portrayal of environmental concerns in media discourse can influence public awareness and policy regarding chemicals like EGBE. researchgate.netrepec.org Media plays a significant role in shaping public opinion on environmental issues and sustainability. researchgate.netrepec.org Ecolinguistic analysis of media discourse reveals how environmental topics are framed and communicated to the public. researchgate.netrepec.orgresearchgate.net Academic research contributes to the understanding of the environmental impact of substances like EGBE, with researchers like E. A. Egbe and A. E. Egbe investigating the ecological effects of various compounds in specific regions. research-nexus.netresearch-nexus.net

Table 1: EGBE Concentration in Various Consumer Products

Product Category EGBE Concentration Range (%) Reference
Window Cleaning Agents 1 - 30 (by volume) ca.gov
House-Cleaning Agents 0.5 - 3.72 ca.gov
Paints and Coatings Major component europa.eu
Hair Dyes (oxidative) Up to 4 europa.eu
Hair Dyes (non-oxidative) Up to 2 europa.eu
Adhesives for food packaging Approved as an indirect food additive epa.gov

Risk Assessment Frameworks and Regulatory Science for Ethylene Glycol Monobutyl Ether Egbe

Hazard Identification and Dose-Response Characterization

The risk assessment of Ethylene (B1197577) Glycol Monobutyl Ether (EGBE) involves a detailed process of identifying potential hazards and characterizing the relationship between the dose of the chemical and the incidence of adverse health effects. This process relies on integrating data from various sources and employing advanced modeling techniques.

A crucial aspect of EGBE's hazard assessment is the careful integration of both human and animal toxicological data. europa.eunih.gov There are notable species-specific differences in the toxicity of EGBE, which makes a weight-of-evidence approach essential. researchgate.net

In animal studies, particularly in rodents, the primary and most well-documented effect of EGBE is hemolysis, the destruction of red blood cells. ca.govresearchgate.net This hemolysis is caused by the metabolite 2-butoxyacetic acid (BAA). researchgate.netresearchgate.net The effects secondary to hemolysis in rodents include splenic congestion, liver pigmentation, and kidney effects. ca.gov However, studies have shown that human red blood cells are significantly more resistant to the hemolytic effects of EGBE's metabolites compared to those of sensitive species like rats and rabbits. europa.euresearchgate.net

Human data is derived from several sources, including case reports of accidental or intentional ingestion and controlled experimental studies. europa.euepa.govfederalregister.gov In cases of acute ingestion by humans, symptoms have included central nervous system depression, metabolic acidosis, and in some instances, mild hemolytic effects. europa.euca.gov However, hemolysis is not a consistent finding in human poisoning cases. europa.eu Controlled inhalation studies with human volunteers have shown that airborne exposure is most commonly associated with irritation of the eyes, nose, and throat. ca.gov

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Commission's Scientific Committee on Consumer Products (SCCP) evaluate all these data streams. europa.euepa.gov The assessment acknowledges that while hemolysis is a critical endpoint in rats, irritation and potential liver toxicity are key considerations for human health risk assessment. ca.govfederalregister.gov The integration of these datasets allows for a more complete understanding of the chemical's potential hazards, recognizing that different effects may be critical in different species and at different exposure levels. nih.gov

In modern chemical risk assessment, the Benchmark Dose (BMD) modeling approach is preferred over the traditional No Observed Adverse Effect Level (NOAEL) method for determining a point of departure (POD) for risk characterization. epa.govfood.gov.uk The BMD approach utilizes all available dose-response data to model the relationship between exposure and effect, rather than relying on a single dose group. food.gov.uk This method has been applied in the quantitative risk assessment of EGBE. epa.gov

The U.S. EPA has used BMD modeling to derive the chronic inhalation Reference Concentration (RfC) and the oral Reference Dose (RfD) for EGBE. epa.govepa.gov For the RfC, the critical effect selected was hemosiderin deposition in the liver of male rats from a two-year inhalation study by the National Toxicology Program (NTP). epa.govmichigan.gov BMD modeling was applied to the incidence data for this effect to derive a Benchmark Dose Lower Confidence Limit (BMDL), which serves as the point of departure. epa.govmichigan.gov Similarly, the oral RfD was based on a BMDL derived from the same critical effect (hemosiderin deposition in the liver) in an NTP drinking water study. michigan.gov

The BMD approach provides a more scientifically robust and quantitative basis for the POD by:

Defining a specific benchmark response (BMR), often a 5% or 10% increase in adverse effect over background. food.gov.uk

Calculating the dose (BMD) that corresponds to the BMR.

Providing a lower confidence limit on that dose (the BMDL), which accounts for statistical uncertainty in the data. food.gov.uk

This methodology is considered a more advanced approach for identifying a reference point from which to derive health-based guidance values. epa.govfood.gov.uk

Human Health Risk Characterization

Human health risk characterization combines the hazard and dose-response information to estimate the risk to human populations, including those who may be more susceptible.

Based on the hazard and dose-response assessments, regulatory agencies establish health-based guidance values and reference exposure levels (RELs) to protect the public from adverse health effects. These are airborne concentrations or oral doses that are not expected to cause adverse non-cancer health effects during a lifetime of exposure, including for sensitive populations. ca.govca.gov

California's Office of Environmental Health Hazard Assessment (OEHHA) has developed specific RELs for EGBE for use in the Air Toxics Hot Spots program. ca.gov These values are based on the most recent methodologies and explicitly consider potential differential effects on the health of infants and children. ca.gov The RELs address different exposure durations, with the critical health effects being sensory irritation for acute exposures and hyaline degeneration of the nasal olfactory epithelium for 8-hour and chronic exposures. ca.gov

EGBE Reference Exposure Level (REL) Value Critical Health Effect(s) Primary Target Organ(s)
Acute REL (1-hour) 4700 µg/m³ (1000 ppb)Ocular and nasal irritationEyes, Respiratory System
8-Hour REL 164 µg/m³ (34 ppb)Hyaline degeneration of nasal olfactory epitheliumRespiratory System
Chronic REL 82 µg/m³ (17 ppb)Hyaline degeneration of nasal olfactory epitheliumRespiratory System
Data sourced from the California OEHHA Technical Support Document. ca.gov

In addition to these inhalation RELs, the U.S. EPA's Integrated Risk Information System (IRIS) program has established a chronic oral Reference Dose (RfD) and an inhalation Reference Concentration (RfC). epa.govmichigan.gov These values are also derived using the BMD approach as previously described. epa.govmichigan.gov Various occupational health organizations, such as NIOSH and ACGIH, have also set workplace exposure limits. nj.gov

Modern risk assessment frameworks mandate the explicit consideration of susceptible populations, including infants and children. ca.govoecd.org The development of RELs for EGBE by OEHHA was conducted in accordance with the Children's Environmental Health Protection Act, which requires explicit consideration of potential differential effects on the health of infants and children. ca.gov

Key considerations for children include unique behaviors like mouthing and crawling that can lead to different exposure scenarios, as well as physiological differences that may affect the absorption and metabolism of a chemical. oecd.org Risk assessments for EGBE take into account acute human toxicity data, which often comes from cases of accidental ingestion by children. europa.eu

The risk assessment acknowledges that while high oral doses in humans can lead to metabolic acidosis and neurologic effects, the primary concerns for short- and long-term airborne exposures are irritation of the eyes and respiratory tract. ca.gov The significant hemolytic effects seen in rodents are considered less relevant for humans. europa.eu Therefore, the derived RELs, RfD, and RfC are based on non-cancer effects such as irritation and organ toxicity (e.g., liver effects) and are considered protective for the general population, including sensitive subgroups. europa.euca.govca.gov The risk assessment concludes that by adhering to these established health-based guidance values, the risk of adverse health effects from EGBE exposure is minimized. redox.com

Ecological Risk Assessment Methodologies

The ecological risk assessment of Ethylene Glycol Monobutyl Ether (EGBE) involves a multi-metric approach that evaluates its potential impact by examining its environmental fate, persistence, bioaccumulation potential, and ecotoxicity. Research and modeling studies indicate that EGBE is not identified as a major environmental contaminant. wikipedia.org When released into the environment, the majority of EGBE, estimated at 84–96%, is expected to partition to water, with the remainder volatilizing into the air. who.int

A key aspect of its environmental profile is its biodegradability. EGBE is considered to be readily degraded by microorganisms in both soil and aquatic environments. who.int The biodegradation half-life in water is estimated to be between one and four weeks. wikipedia.orgwho.int This relatively rapid degradation prevents long-term persistence in the environment. nih.gov

Furthermore, the potential for EGBE to bioaccumulate in organisms is considered low. who.int This characteristic, combined with its lack of persistence, means that it is not expected to concentrate in food chains. nih.gov In terms of aquatic toxicity, ethylene glycol ethers are generally classified as "practically non-toxic" to aquatic organisms based on acute toxicity data under U.S. Environmental Protection Agency (EPA) procedures. nih.gov This combination of metrics—low persistence, low bioaccumulation potential, and low aquatic toxicity—forms the basis for its environmental risk classification.

Environmental Fate and Ecological Properties of EGBE

Environmental MetricFindingSource Index
Primary Environmental PartitioningPredicted to partition mostly to water (84-96%), with the remainder to air. who.int
Aquatic Biodegradation Half-lifeEstimated at 1–4 weeks. wikipedia.org
PersistenceNot considered persistent in the environment. nih.gov
Bioaccumulation PotentialLow; not expected to bioconcentrate in organisms. who.intnih.gov
Acute Aquatic ToxicityGenerally classified as "practically non-toxic" to aquatic organisms. nih.gov

Regulatory Science and Policy Implications of Research Findings

Under the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS), EGBE is classified as a hazardous chemical. redox.com The specific classifications can vary slightly by jurisdiction but generally address acute toxicity, skin and eye irritation, and flammability. Common classifications include Acute Toxicity Category 4 (for oral, dermal, and inhalation routes), Skin Irritation Category 2, and Serious Eye Irritation Category 2. redox.comfishersci.com It is also classified as a Flammable Liquid Category 4, indicating it is a combustible liquid. redox.comfishersci.com

The GHS framework uses pictograms, signal words, and hazard statements to communicate these risks. redox.comcarlroth.com For EGBE, these often include a "Danger" or "Warning" signal word and pictograms such as the exclamation mark and health hazard symbol. redox.comcarlroth.comilo.org

However, academic research has introduced important nuances into the discussion of EGBE's GHS classification. Studies have shown that the primary mechanism of acute toxicity, hemolysis (damage to red blood cells), is highly species-dependent. nih.gov Rats and rabbits, the species typically used for regulatory toxicity testing, are highly sensitive to this effect, while humans and guinea pigs are not. nih.gov This has led to arguments that GHS classifications based on rat and rabbit data may result in an overly conservative assessment of the acute toxicity risk to humans. nih.gov Researchers have proposed a weight-of-evidence approach, incorporating data from less sensitive species like the guinea pig, to establish a GHS classification that may be more relevant to human risk. nih.gov

Summary of GHS Classifications for EGBE

Hazard ClassGHS CategoryHazard Statement CodeSource Index
Flammable LiquidsCategory 4H227 (Combustible liquid) redox.com
Acute Toxicity (Oral)Category 4H302 (Harmful if swallowed) redox.comfishersci.com
Acute Toxicity (Dermal)Category 4H312 (Harmful in contact with skin) redox.com
Acute Toxicity (Inhalation)Category 3 or 4H331 (Toxic if inhaled) or H332 (Harmful if inhaled) redox.comcarlroth.com
Skin Corrosion/IrritationCategory 2H315 (Causes skin irritation) redox.comfishersci.com
Serious Eye Damage/IrritationCategory 2H319 (Causes serious eye irritation) redox.comfishersci.com

Academic and industrial research findings have a direct and significant influence on how EGBE is managed under national and international chemical policies. Regulatory bodies rely on the body of scientific literature to make informed decisions regarding substance classification, exposure limits, and allowable uses.

One prominent example is the ongoing debate around species sensitivity in toxicity testing. Research demonstrating that rodents are more susceptible to EGBE-induced hemolysis than humans has directly impacted risk assessment discussions. nih.gov This science informs the setting of occupational exposure limits, such as the Threshold Limit Value (TLV) set by the American Conference of Governmental Industrial Hygienists (ACGIH), which carries a notation for being a "confirmed animal carcinogen with unknown relevance to humans". ilo.org

In the United States, the EPA's management of EGBE under the Emergency Planning and Community Right-to-Know Act (EPCRA) illustrates the direct link between research and policy. In 2015, the EPA denied a petition to remove EGBE from the list of reportable toxic chemicals. federalregister.gov This decision was based on a comprehensive review of scientific literature, which led the agency to conclude that EGBE meets the listing criteria due to evidence of chronic health effects, including liver toxicity and hematological concerns. federalregister.gov

State-level agencies also use scientific research to establish public health guidelines. The California Office of Environmental Health Hazard Assessment (OEHHA), for instance, develops Reference Exposure Levels (RELs) for airborne concentrations of chemicals. ca.gov The derivation of acute, 8-hour, and chronic RELs for EGBE is based entirely on a review of toxicological studies to identify critical health effects at different exposure durations. ca.gov

Internationally, bodies like the European Commission's Scientific Committee on Consumer Products (SCCP) conduct risk assessments based on available scientific data to regulate the use of ingredients in consumer goods. europa.eu An SCCP assessment of EGBE in hair dyes reviewed toxicological data to determine its safety for this specific application, leading to policy recommendations for its use in cosmetic products in the European Union. europa.eu These examples demonstrate that from federal toxic substance lists to state-level air quality standards and international consumer safety rules, academic research is a cornerstone of modern chemical management policy.

Advanced Methodologies and Future Research Directions in Ethylene Glycol Monobutyl Ether Egbe Studies

Advancements in Analytical Techniques for EGBE and Metabolites

The ability to detect and quantify EGBE and its metabolites at very low concentrations is fundamental to assessing human exposure and environmental contamination.

Modern analytical chemistry offers powerful tools for the trace analysis of glycol ethers. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of these compounds in various matrices. gcms.cznih.gov Innovations in column technology, such as the use of cyano-based thin-film columns, have enabled faster analysis times and better resolution of glycol ether isomers compared to conventional columns. gcms.czrestek.com These advanced chromatographic methods can separate complex mixtures of glycol ethers, which is critical for accurate identification and quantification. gcms.cz

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another cornerstone for analyzing drug metabolites and has been applied to identify contaminants like diethylene glycol monobutyl ether. nih.govsemanticscholar.org The high sensitivity and specificity of these techniques allow for the detection of trace levels of EGBE and its metabolites in biological and environmental samples. For instance, multidimensional GC-MS has demonstrated detection limits in the microgram-per-sample range for several glycol ethers in air samples. nih.gov The fragmentation patterns of oligomeric polyethylene (B3416737) glycol mono alkyl ethers in mass spectrometry have also been studied to aid in their identification. researchgate.net

Table 1: Comparison of Analytical Techniques for Glycol Ether Analysis

Technique Advantages Common Applications Ref.
GC-MS High resolution of isomers, fast analysis times with modern columns. Analysis of glycol ethers in air and consumer products. gcms.cznih.govrestek.com
LC-MS/MS High sensitivity and specificity, suitable for biological matrices. Identification of drug metabolites and contaminants. nih.govsemanticscholar.org
Multidimensional GC-MS Very low detection limits. Trace analysis in environmental air samples. nih.gov

The development of novel sensor technologies is a rapidly advancing field aimed at real-time environmental monitoring of volatile organic compounds (VOCs) like ethylene (B1197577) glycol ethers. bohrium.com Recent research has focused on creating highly sensitive and selective gas sensors. For example, a sensor based on a CDs@ZnO composite has shown outstanding sensitivity and selectivity for ethylene glycol (EG) detection, with a peak response at 100 ppm. azosensors.com Another promising development involves cobalt-doped porous ZnFe2O4 nanostructures, which have demonstrated high sensitivity and a rapid response/recovery time for EG detection. nih.gov

Optical gas sensors based on infrared (IR) absorption spectrum detection are also being developed for measuring gases like ethylene and dimethyl ether. nih.gov Furthermore, the unique properties of polyethylene glycol (PEG) single chains are being explored for innovative sensor designs that respond to changes in ion concentrations. mdpi.com These emerging technologies hold the potential for continuous, in-situ monitoring of glycol ethers in various environments, from industrial settings to urban air quality monitoring. mdpi.comsandia.gov

Computational Toxicology and In Silico Modeling

Computational methods are becoming indispensable tools in toxicology for predicting the adverse effects of chemicals and reducing reliance on animal testing.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govljmu.ac.uk These models are crucial for filling data gaps in the toxicological profiles of compounds like ethylene glycol ethers. nih.gov Studies have utilized QSAR/QSTR to assess the developmental toxicity of several ethylene glycol mono-n-alkyl ethers, predicting them to be developmental toxicants while not indicating mutagenicity or carcinogenicity for the parent compounds. nih.gov

The development of these models involves using molecular descriptors that encode properties like lipophilicity and the ability to form hydrogen bonds. nih.gov The accuracy and predictive power of QSAR models are continually being improved by refining the algorithms and expanding the databases of known chemical properties and toxicities. youtube.com These advancements are essential for regulatory agencies to assess the potential health effects of the large number of chemicals in commerce.

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govnih.govresearchgate.net PBPK models are invaluable for extrapolating toxicological data between species and for reconstructing exposure scenarios. oup.com For glycol ethers, PBPK models have been developed for compounds like ethylene glycol monomethyl ether (EGME) and EGBE to understand the kinetics of their toxic metabolites. epa.govnih.gov

These models can integrate data from in vitro and in vivo studies to predict internal dose metrics, such as the maximum concentration (Cmax) and the area under the curve (AUC) of the toxic metabolite in the blood. nih.govresearchgate.net For example, a PBPK model for EGBE was used to estimate that human exposure to saturated atmospheres of the chemical would not lead to blood concentrations high enough to cause hemolysis. epa.gov PBPK models are also used by regulatory bodies like the U.S. EPA to derive reference concentrations (RfCs) and reference doses (RfDs) for chemicals, supporting risk assessment by providing a more realistic estimation of human equivalent concentrations. oup.comepa.gov The continued refinement of PBPK models, incorporating more detailed physiological and biochemical data, will improve their predictive accuracy for diverse populations and exposure scenarios. researchgate.nettaylorfrancis.com

Omics-Based Approaches in Mechanistic Toxicology

"Omics" technologies, including genomics, proteomics, and metabolomics, offer a holistic view of the molecular changes that occur in an organism in response to chemical exposure. numberanalytics.comnih.gov These approaches are increasingly being used in mechanistic toxicology to understand how substances like ethylene glycol ethers exert their effects at a cellular level. nih.govresearchgate.net

By examining changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify key pathways and molecular initiating events that lead to toxicity. mdpi.comisaaa.org For example, metabolomics can identify and quantify the endogenous metabolites in a biological sample, providing a snapshot of the metabolic state of a cell or organism. rsc.orgnih.govnih.gov This is particularly relevant for glycol ethers, as their toxicity is often mediated by their acidic metabolites. ecetoc.org

The integration of omics data can help to build adverse outcome pathways (AOPs), which are conceptual frameworks that link a molecular initiating event to an adverse outcome at the organism or population level. numberanalytics.com While the application of omics to the specific toxicology of ethylene glycol mono-sec-butyl ether is still an emerging area, the broader use of these technologies in chemical risk assessment is paving the way for a more detailed and mechanistic understanding of its potential hazards. nih.gov The data generated from omics studies can also be used to develop more predictive and biologically-based toxicological models. numberanalytics.com

Table 2: Omics Technologies in Toxicology

Omics Technology Focus of Study Application in Toxicology Ref.
Genomics DNA and gene functions. Identifying genetic susceptibility and mechanisms of toxicity. nih.govnih.gov
Proteomics The entire set of proteins (proteome). Identifying protein biomarkers of exposure and effect. nih.govisaaa.org
Metabolomics The complete set of small-molecule metabolites (metabolome). Understanding metabolic pathways and identifying biomarkers of toxicity. rsc.orgnih.gov
Transcriptomics The complete set of RNA transcripts (transcriptome). Studying changes in gene expression in response to toxicants. nih.gov

Table of Compounds

Proteomics and Metabolomics in Identifying Novel Biomarkers of Effect

The study of how EGBE affects the body has been significantly advanced by proteomics and metabolomics. These fields analyze changes in proteins and metabolites, respectively, to identify biomarkers of exposure and effect.

The primary metabolite of EGBE, 2-butoxyacetic acid (BAA), is recognized as the key agent responsible for its toxic effects. nih.gov Research has established a strong correlation between the concentration of BAA in urine and the hematotoxicity observed in animal studies. nih.gov Metabolomic studies focus on quantifying BAA and its conjugates, such as those with glutamine, in urine to serve as reliable biomarkers for assessing occupational and environmental exposure. nih.govepa.gov The development of reference materials for BAA in urine aids in the standardization and quality control of these biomonitoring methods. nih.gov

Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for these analyses, allowing for the precise measurement of EGBE metabolites in biological samples. mdpi.com These approaches help to understand the toxicokinetics of EGBE, revealing how it is absorbed, distributed, metabolized, and excreted. For example, studies have measured the elimination half-life of EGBE and BAA to be approximately 1.3 hours and 3.1 hours, respectively, after dermal exposure. epa.gov This detailed metabolic profiling is essential for linking external exposure levels to internal doses and resultant biological effects.

Table 1: Key Metabolites of EGBE and Their Role as Biomarkers

Metabolite Name Chemical Formula Role in Toxicity Biomarker Application
2-Butoxyacetic acid (BAA) C6H12O3 Primary toxic metabolite, causes hemolysis in sensitive species. Primary biomarker of exposure measured in urine and blood.
2-Butoxyacetaldehyde (BAL) C6H12O2 Transient intermediate in the oxidation of EGBE to BAA. Studied for its potential role in tissue-specific toxicity.
EGBE-glucuronide C12H22O8 Conjugated metabolite for excretion. Measured in urine to provide a more complete picture of EGBE metabolism.
EGBE-sulfate C6H14O5S Conjugated metabolite for excretion. Measured in urine alongside other metabolites.

Transcriptomics and Epigenetics in Elucidating Toxicological Pathways

Transcriptomics, the study of the complete set of RNA transcripts, and epigenetics, the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself, are powerful tools for understanding the molecular mechanisms of EGBE toxicity.

While specific transcriptomic studies on EGBE are limited, research on similar glycol ethers, such as ethylene glycol monomethyl ether (EGME), provides a model for potential pathways affected by EGBE. For instance, transcriptome analysis of EGME-induced testicular toxicity in rats identified the downregulation of spermatocyte-specific genes and suggested the involvement of oxidative stress, protein kinase activation, and histone acetylation. nih.gov

Epigenetic studies have investigated the genotoxic potential of EGBE. Research indicates that EGBE is not considered a potent mutagen or clastogen. michigan.govnih.gov The carcinogenic effects observed in some animal studies are hypothesized to occur only at high doses that also cause significant noncancer effects, suggesting a mode of action not driven by direct DNA damage. michigan.gov Micronucleus tests, which can indicate chromosomal damage, have been negative for EGBE in several assays, further supporting that it is not genotoxic. nih.gov These findings are critical for human health risk assessment, as they suggest that carcinogenic effects are not likely to occur at the lower levels of exposure typically encountered by the public. michigan.gov

Development and Validation of Non-Animal Testing Strategies

There is a significant effort to develop and validate non-animal testing strategies to reduce, refine, and replace the use of animals in toxicity testing. For EGBE, this is particularly relevant due to known species differences in sensitivity, especially concerning its hemolytic effects. Rodents are highly sensitive to EGBE-induced red blood cell destruction, whereas humans are significantly less so. ca.gov

This species difference underscores the need for human-relevant, non-animal methods. In vitro studies using human red blood cells have been instrumental in demonstrating this lower sensitivity and are a key component of a weight-of-evidence approach for safety assessment. europa.eu Computational methods, including physiologically based pharmacokinetic (PBPK) models, are also crucial. These models simulate the absorption, distribution, metabolism, and excretion of EGBE and its metabolite BAA in both humans and animals. epa.gov By integrating data from in vitro assays, PBPK models can predict target tissue concentrations and potential toxicity in humans without conducting animal tests, helping to establish safe exposure levels. europa.euepa.gov

The European Union's regulation on Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) has spurred the development of these alternative methods for endpoints like skin and eye irritation, where in vitro models using reconstructed human epidermis are becoming standard. europa.eu

Longitudinal Epidemiological Studies and Human Health Surveillance

Longitudinal epidemiological studies, which follow groups of people over time, are essential for understanding the long-term health effects of chemical exposures.

Health Outcomes in Occupationally Exposed Cohorts

Human health surveillance in occupational settings provides valuable data on the effects of EGBE. Most human exposure occurs in workplaces through inhalation and skin contact. epa.gov Studies of workers have generally focused on irritation, hematological effects, and central nervous system symptoms. epa.govnj.gov

In controlled human studies, short-term exposure to EGBE concentrations around 100-200 ppm caused irritation of the eyes, nose, and throat. epa.govnih.gov However, a study of workers occupationally exposed to low levels of EGBE did not find clinically significant changes in liver, kidney, or hematological parameters. While some studies on other glycol ethers have suggested links to reproductive issues like reduced sperm count, data specifically for EGBE in human populations is less conclusive. nih.gov These occupational studies are critical for setting workplace exposure limits, such as the Threshold Limit Value (TLV) and Permissible Exposure Limit (PEL). nj.govilo.org

Table 2: Selected Findings from Human Exposure Studies on EGBE

Study Type Exposure Level Observed Health Outcomes Reference
Controlled Inhalation ~100 ppm for 8 hours Irritation of nose, throat, and eyes; headache. No significant changes in blood pressure or erythrocyte fragility. epa.gov
Controlled Inhalation 113 ppm for 4 hours Nasal and ocular irritation, metallic taste. epa.gov
Occupational Cross-Sectional Not specified (low levels) No clinically significant changes in hepatic, renal, or hematologic parameters. epa.gov
Volunteer Study 20 ppm for 2 hours No strong irritative symptoms observed. nih.gov

Assessment of Long-Term Effects from Environmental Exposure

For the general population, the primary routes of EGBE exposure are through the inhalation of indoor air contaminated by the use of cleaning products, paints, and cosmetics, as well as through dermal contact with these products. epa.goveuropa.eu Assessing the long-term effects of this low-level environmental exposure is a key public health goal.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and California's Office of Environmental Health Hazard Assessment (OEHHA) have established Reference Concentrations (RfC) and Reference Exposure Levels (RELs) for EGBE. ca.govca.gov These are airborne concentrations that are not expected to cause adverse health effects over a lifetime of exposure. For example, OEHHA has set a chronic REL for EGBE of 82 µg/m³ (17 ppb). ca.govca.gov These values are derived from toxicological data, often incorporating PBPK modeling and uncertainty factors to ensure they are protective of sensitive populations. epa.gov The focus of these assessments is typically on noncancer effects such as respiratory irritation, as the evidence suggests EGBE is not likely to be a human carcinogen at typical environmental concentrations. ca.govmichigan.gov

Integrated Approaches to Testing and Assessment (IATA) for EGBE Safety Evaluation

Integrated Approaches to Testing and Assessment (IATA) are modern frameworks for chemical safety evaluation that move away from a rigid checklist of animal tests. Instead, IATA uses a weight-of-evidence approach, integrating all available data—including physical-chemical properties, computational predictions (e.g., QSARs), in vitro and in vivo data, and human epidemiological studies—to make a safety decision. nih.govnih.gov

For EGBE, an IATA approach is particularly valuable. It allows for the systematic consideration of the significant species differences in toxicity. Data from in vitro studies with human cells can be combined with PBPK modeling to translate exposure scenarios into reliable predictions of human risk. europa.euepa.gov This approach provides a more scientifically sound basis for risk assessment than relying on data from highly sensitive animal species alone.

The Organisation for Economic Co-operation and Development (OECD) has been instrumental in promoting IATA. nih.gov These frameworks are flexible and begin with defining the specific regulatory question to be answered. The process then involves gathering existing information and, if necessary, generating new data, preferably through non-animal methods, to fill any gaps. nih.gov This integrated strategy ensures a more efficient, ethical, and human-relevant evaluation of chemicals like EGBE.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing EGMSBE via catalytic alkylation of ethylene glycol?

  • Methodological Answer : The alkylation of ethylene glycol with sec-butanol or isobutene typically employs acid catalysts (e.g., sulfonic acid resins) under controlled temperatures (120–160°C) and pressures (2–5 MPa). Key parameters include:

  • Molar ratio : Excess ethylene glycol (4:1) minimizes di-ether byproduct formation .

  • Catalyst selection : Zinc methanedisulfonate in continuous pipe reactors improves yield (>85%) by reducing side reactions .

  • Residence time : Adiabatic reactors with 180 m pipe length ensure sufficient contact time for mono-ether selectivity .

    Table 1 : Synthesis Parameters and Outcomes

    CatalystTemp (°C)Pressure (MPa)Yield (%)Byproducts
    Sulfonic acid resin1405.078Di-ether (15%)
    Zinc methanedisulfonate1405.089Di-ether (7%)
    H2SO41602.565Polymerization (20%)

Q. How do the physicochemical properties of EGMSBE influence its solvent efficacy in experimental applications?

  • Methodological Answer : EGMSBE’s hydrophilicity (log P ≈ 0.8) and moderate polarity (dielectric constant ~12.5) make it suitable for solubilizing polar and semi-polar compounds. Key properties include:

  • Boiling point : 170–175°C (ideal for high-temperature reactions) .
  • Water solubility : Fully miscible at 20°C, enabling aqueous/organic biphasic systems .
  • Viscosity : 3.5 cP at 25°C, facilitating diffusion in catalytic reactions .

Q. What safety protocols are critical for handling EGMSBE in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to limit inhalation exposure (TLV: 5 ppm) .
  • PPE : Nitrile gloves and splash goggles to prevent dermal/ocular absorption .
  • Spill management : Absorb with silica gel and neutralize with 10% acetic acid .

Advanced Research Questions

Q. How can computational models resolve contradictions in EGMSBE’s reported toxicity mechanisms?

  • Methodological Answer : Conflicting data on hematotoxicity (e.g., hemolysis vs. anemia) arise from metabolite variability. Approaches include:

  • QSAR modeling : Predicts alkoxyacetic acid metabolites’ binding affinity to erythrocyte membranes .

  • In vitro assays : HepG2 cells exposed to EGMSBE (0.1–10 mM) show dose-dependent ATP depletion, linking to mitochondrial toxicity .

    Table 2 : Conflicting Toxicity Findings and Resolutions

    StudyObserved EffectResolution via Model
    Dodd et al. (1983)Hemolysis at 200 ppmMetabolite variability (CYP2E1 polymorphism)
    Boatman et al. (2014)No hemolysis at 100 ppmSpecies-specific glutathione conjugation efficiency

Q. What experimental designs mitigate batch-to-batch variability in EGMSBE’s purity for pharmacokinetic studies?

  • Methodological Answer :

  • Chromatographic standardization : Use HPLC-PDA (C18 column, 210 nm detection) with <0.5% di-ether impurity threshold .
  • Stability testing : Store under nitrogen at 4°C to prevent peroxide formation .

Q. How do molecular dynamics simulations explain EGMSBE’s solvent interactions in polymer coatings?

  • Methodological Answer : Simulations (AMBER force field) reveal:

  • Hydrogen bonding : EGMSBE forms 2–3 H-bonds with polyvinyl acetate, reducing phase separation .
  • Diffusion coefficients : Higher mobility in hydrophobic domains (0.8 Ų/ps) enhances film uniformity .

Data Contradiction Analysis

Q. Why do studies report divergent metabolic pathways for EGMSBE in mammalian models?

  • Methodological Answer : Discrepancies arise from interspecies differences in cytochrome P450 (CYP) expression:

  • Rats : Dominant CYP2E1-mediated oxidation to butoxyacetic acid (toxic) .
  • Primates : CYP3A4 converts EGMSBE to less toxic β-hydroxyethoxy metabolites .
    • Resolution strategy : Cross-species RNA-seq of liver tissues identifies CYP isoform activity ratios .

Methodological Resources

  • Synthesis Optimization : Adiabatic continuous reactors reduce energy input by 30% vs. batch systems .
  • Toxicity Screening : OECD TG 423 guidelines for acute oral toxicity (LD50: 1,500–2,000 mg/kg in rats) .
  • Analytical Validation : ASTM E222-17 for hydroxyl value determination (accuracy ±2%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethylene glycol mono-sec-butyl ether
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Reactant of Route 2
Ethylene glycol mono-sec-butyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.